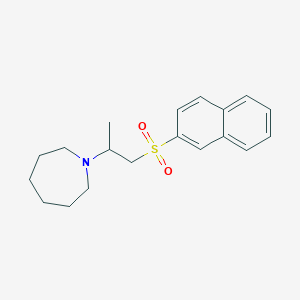![molecular formula C13H17NO3S B270109 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine](/img/structure/B270109.png)
1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine, also known as MSAP, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. MSAP belongs to the class of pyrrolidine compounds and has a molecular weight of 311.4 g/mol.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine is not fully understood, but it is believed to act as a modulator of the immune system and inhibit the production of pro-inflammatory cytokines. 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has also been found to have an affinity for the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has a low toxicity profile and does not cause significant adverse effects in animal models. 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has been found to reduce inflammation and pain in various animal models of inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and purify, and has a low toxicity profile. However, 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine is a relatively new compound and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine and its potential therapeutic applications.
Métodos De Síntesis
1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine can be synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine and subsequent acylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine.
Aplicaciones Científicas De Investigación
1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-{[(4-Methylphenyl)sulfonyl]acetyl}pyrrolidine |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(16,17)10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Clave InChI |
SQENVDHMDRUMOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270026.png)
![N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270028.png)
![N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270030.png)
![Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B270034.png)
![Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B270035.png)
![ethyl 4,5-dimethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B270036.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B270039.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B270042.png)
![Dimethyl 2-{[(2-pyridinylthio)acetyl]amino}terephthalate](/img/structure/B270043.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270045.png)

![2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270049.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)